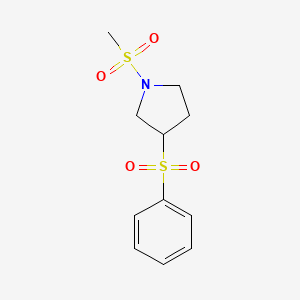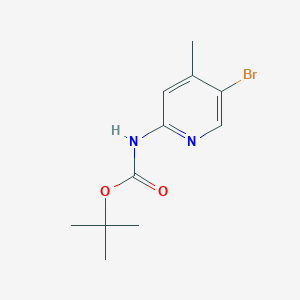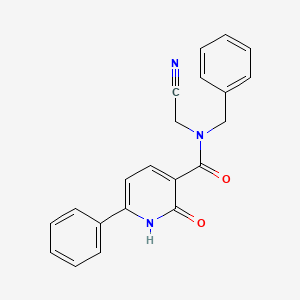
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a cyanomethyl group, a carboxamide group, and a dihydropyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dihydropyridine ring, a benzyl group, a cyanomethyl group, and a carboxamide group . These groups would likely contribute to the overall geometry and electronic structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the cyanomethyl group could undergo reactions typical of nitriles, such as hydrolysis or reduction . The dihydropyridine ring could potentially participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for the development of new pharmaceuticals. Studies have demonstrated its versatility in reacting with different nucleophiles and electrophiles to produce a variety of heterocyclic systems, including pyridines, pyrimidines, and tetrahydroquinolines, showcasing its utility in constructing complex molecular architectures (Abdalha et al., 2011; Ripa & Hallberg, 1998).
Antimicrobial and Antibacterial Properties
Derivatives synthesized from this compound have been studied for their potential as antibiotic and antibacterial agents. The modification of this compound has led to the creation of derivatives with promising biological activity against Gram-positive and Gram-negative bacteria, highlighting its role in the development of new therapeutic agents (Ahmed, 2007).
Catalysis and Material Science
The compound and its derivatives have applications in catalysis and material science. Research has focused on the synthesis of metal complexes with this compound as ligands, exploring their reactivity and potential as catalysts in various chemical reactions, including polymerization processes and organic transformations. These studies contribute to the development of novel catalytic systems with improved efficiency and selectivity (Lee, Bu, & Bazan, 2001).
Electrochemical Applications
The electrochemical properties of derivatives of this compound have been investigated, indicating their potential in electrochemical applications. These studies examine the redox behavior of these compounds, which is essential for the development of electrochemical sensors, batteries, and organic electronic devices (Trazza, Andruzzi, & Carelli, 1982).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-13-14-24(15-16-7-3-1-4-8-16)21(26)18-11-12-19(23-20(18)25)17-9-5-2-6-10-17/h1-12H,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYNDOBDPUVKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide](/img/structure/B2700483.png)
![6-methyl-4-((1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2700484.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)


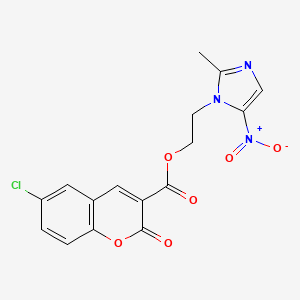
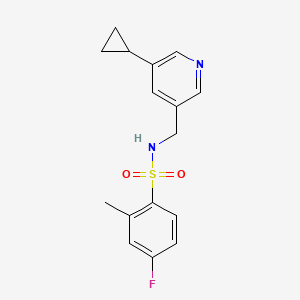
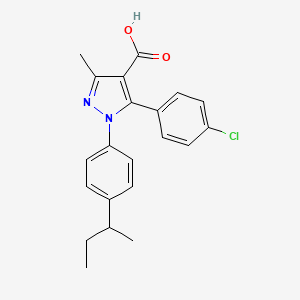
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)
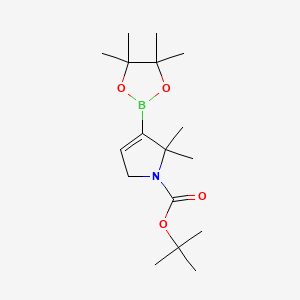
![4-(6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2700498.png)
